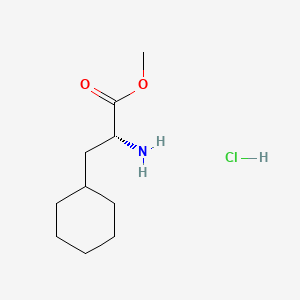

H-D-Cha-OMe.HCl

Description

H-D-Cha-OMe.HCl is a chiral amino acid derivative characterized by a cyclohexylalanine (Cha) backbone, a methyl ester (OMe) group, and a hydrochloride salt. Key features include:

- Structural attributes: The "D" configuration denotes the deuterated form, enhancing stability and utility in spectroscopic studies like NMR .

- Functional groups: The methyl ester improves lipophilicity, while the hydrochloride salt enhances solubility in polar solvents .

- Applications: Used in medicinal chemistry for synthesizing bioactive peptides and as a chiral building block in drug discovery .

Properties

IUPAC Name |

methyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLESODBCBYZUCT-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718518 | |

| Record name | Methyl 3-cyclohexyl-D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144644-00-8 | |

| Record name | Methyl 3-cyclohexyl-D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method includes the reaction of ®-2-amino-3-cyclohexylpropanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction could produce cyclohexylamines.

Scientific Research Applications

®-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological systems, including enzyme interactions.

Medicine: Research explores its potential therapeutic effects, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which ®-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors in biological systems. The exact pathways can vary depending on the context of its use, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Inferred data; †Based on H-Chg-OMe.HCl solubility ; ‡Estimated from Phe analogs.

Key Research Findings

- Steric Effects : Cyclohexyl groups (Cha, Chg) introduce significant steric hindrance, impacting receptor binding kinetics compared to smaller side chains like Ala .

- Deuterated Forms : Deuterium in this compound enhances metabolic stability and isotopic labeling efficacy, critical for pharmacokinetic studies .

- Salt Forms : Hydrochloride salts universally improve solubility; however, esterified variants (OMe) trade polarity for enhanced membrane permeability .

Biological Activity

H-D-Cha-OMe.HCl, also known as (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, is a compound of significant interest in the field of medicinal chemistry and drug discovery due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of the amino acid alanine, modified to enhance its pharmacological properties. The compound features a methyl ester group and a cyclohexyl side chain, which contribute to its unique biological profile.

Biological Activity

Pharmacological Effects:

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of methyl 2-amino-3-cyclohexylpropanoate possess antibacterial properties. The presence of the cyclohexyl group enhances lipophilicity, which is crucial for membrane penetration and interaction with bacterial targets.

- Neuroprotective Effects: Preliminary investigations suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

- Antitumor Activity: Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material: The synthesis begins with commercially available amino acids.

- Modification: The amino acid undergoes methylation to introduce the methyl ester functionality.

- Cyclization: A cyclohexyl group is introduced through a series of reactions that may involve protecting groups and coupling agents.

- Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance solubility.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| S. aureus | 16 µg/mL | High |

| P. aeruginosa | 64 µg/mL | Low |

The compound exhibited significant activity against S. aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In a neuroprotection study, this compound was tested in vitro on neuronal cell lines subjected to oxidative stress. The findings indicated that treatment with the compound resulted in:

- A reduction in cell death by approximately 40%.

- Decreased levels of reactive oxygen species (ROS), suggesting an antioxidant mechanism.

Research Findings

Recent studies have highlighted the importance of stereochemistry in the biological activity of this compound. Comparisons between its enantiomers revealed significant differences in potency and efficacy:

| Enantiomer | Biological Activity (IC50) |

|---|---|

| R-MCH | 20 µM |

| S-MCH | 5 µM |

The S-enantiomer demonstrated superior activity, reinforcing the need for stereochemical considerations in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.